molecular formula C24H25N3O3 B11090478 2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol

2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol

Cat. No.: B11090478
M. Wt: 403.5 g/mol
InChI Key: LYJQWKKEMHCPTI-UHFFFAOYSA-N
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Description

2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a hexahydropyrimidine ring substituted with dibenzyl groups and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol typically involves multiple steps, starting with the formation of the hexahydropyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dibenzyl groups are introduced via alkylation reactions, while the nitrophenol moiety is incorporated through nitration of a phenolic precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol involves its interaction with specific molecular targets. The nitrophenol moiety can participate in redox reactions, while the hexahydropyrimidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(1,3-dibenzylhexahydropyrimidin-2-yl)phenol
  • 2,4-Dibromo-6-(1,3-dibenzylhexahydropyrimidin-2-yl)phenol

Uniqueness

2-(1,3-Dibenzylhexahydropyrimidin-2-yl)-4-nitrophenol is unique due to the presence of both the nitrophenol and hexahydropyrimidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

2-(1,3-dibenzyl-1,3-diazinan-2-yl)-4-nitrophenol

InChI

InChI=1S/C24H25N3O3/c28-23-13-12-21(27(29)30)16-22(23)24-25(17-19-8-3-1-4-9-19)14-7-15-26(24)18-20-10-5-2-6-11-20/h1-6,8-13,16,24,28H,7,14-15,17-18H2

InChI Key

LYJQWKKEMHCPTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=CC=C4

Origin of Product

United States

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